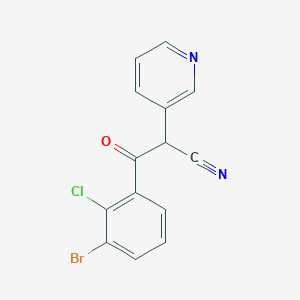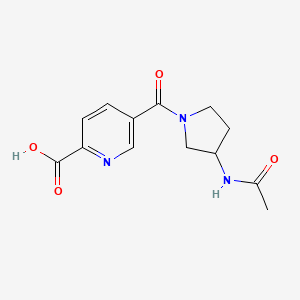
3-(3-Bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as BCPN and has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
BCPN has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. BCPN has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This makes BCPN a potential candidate for the development of epigenetic drugs.
Mécanisme D'action
The exact mechanism of action of BCPN is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases, which leads to the modulation of gene expression. BCPN has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCPN has been reported to exhibit cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of fungal and bacterial strains. BCPN has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to modulate the expression of several genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCPN is its potential as a lead compound for the development of novel anticancer drugs. It has also been shown to exhibit activity against fungal and bacterial strains, making it a potential candidate for the development of antimicrobial agents. However, the solubility of BCPN in aqueous solutions is limited, which may pose challenges for its use in in vivo experiments.
Orientations Futures
The potential applications of BCPN in medicinal chemistry are vast. Future research could focus on the development of novel derivatives of BCPN with improved solubility and bioavailability. Additionally, the mechanism of action of BCPN could be further elucidated to identify potential targets for drug development. The use of BCPN in combination with other anticancer drugs could also be explored to enhance its efficacy.
Méthodes De Synthèse
The synthesis of BCPN involves the reaction of 3-bromo-2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with 2-methyl-3-oxobutanenitrile to obtain the final product. The yield of BCPN is reported to be around 60% with a purity of over 95%.
Propriétés
IUPAC Name |
3-(3-bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-5-1-4-10(13(12)16)14(19)11(7-17)9-3-2-6-18-8-9/h1-6,8,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVVEBHMBUZGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)C(C#N)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)

![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
